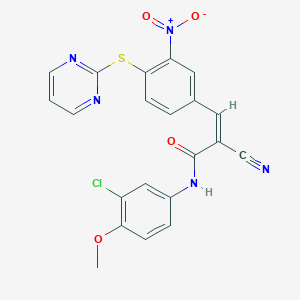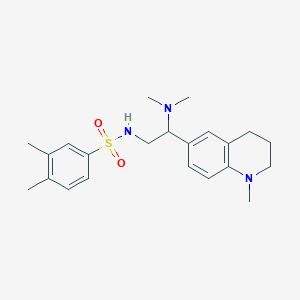
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Mechanisms
This compound and its derivatives have been explored for their antitumor activities. Studies have shown that certain analogues exhibit significant antitumor activities against a variety of tumor cells, including human melanoma, ovarian carcinoma, and murine leukemia. These compounds interact with DNA, potentially through intercalation, and may target topoisomerase enzymes, which are crucial for DNA replication and cell division. The structural modifications on the compound, such as amino and acylamino groups, have shown to influence its potency against tumor cells and cardiotoxicity, with some derivatives displaying low cardiotoxicity relative to cytotoxicity (S. M. Sami et al., 1995), (S. M. Sami et al., 1996).
Synthesis and Chemical Properties
Research on the synthesis of N-containing heterocycles has led to the development of protocols based on cyclocarbonylative Sonogashira reactions. These methods facilitate the synthesis of compounds with potential biological activities, showcasing the versatility of the chemical framework for generating biologically active molecules. Such synthetic routes offer insights into the chemical properties of these compounds and their potential applications in medicinal chemistry (L. Aronica et al., 2016).
Inhibitory Activity on Protein Kinases
Isoquinolinesulfonamides, including derivatives of the mentioned compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitors selectively target these kinases, which play pivotal roles in cell signaling pathways. Such activity suggests the potential for these compounds to modulate cell functions and provides a basis for developing therapeutic agents targeting diseases associated with dysregulated kinase activity (H. Hidaka et al., 1984).
Interaction with Carbonic Anhydrases
The compound and its derivatives have also been studied for their interactions with human carbonic anhydrases (hCAs), enzymes involved in maintaining pH balance in tissues and organs. Studies have shown that isoquinolinesulfonamides can inhibit hCAs with selectivity toward certain isozymes, which could have therapeutic implications for conditions like cancer and glaucoma. The detailed understanding of inhibitor binding modes offers valuable insights for the design of selective inhibitors for therapeutically relevant hCAs (P. Mader et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-10-20(13-17(16)2)28(26,27)23-15-22(24(3)4)19-9-11-21-18(14-19)7-6-12-25(21)5/h8-11,13-14,22-23H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCAKIKMQRAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2693502.png)
![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)
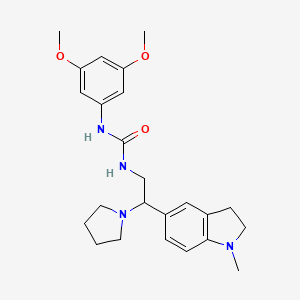

![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2693508.png)
![4-Methyl-2-[4-(2-methylbenzimidazolyl)butoxy]-1-(methylethyl)benzene](/img/structure/B2693509.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)
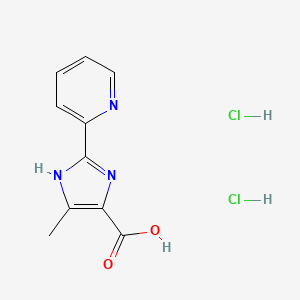
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
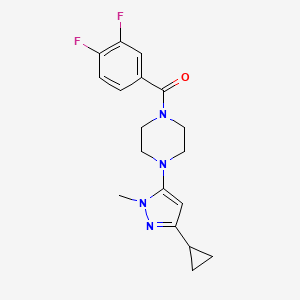
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)
